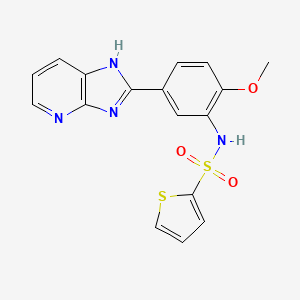
Imidazole derivative 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivative 11 is a nitrogen-containing aromatic heterocyclic compound. Imidazole and its derivatives are known for their versatility and wide range of applications in various fields such as medicine, synthetic chemistry, and industry. These compounds are particularly valued for their biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives typically involves multicomponent reactions. One common method is the cyclocondensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines. This reaction can be catalyzed by various catalysts under green or solvent-based conditions . For example, a mixture of isatin, aliphatic or aromatic aldehydes, ammonium acetate, and a catalyst like Ce@STANPs/ZrO2 in water can be heated at 100°C under microwave conditions to yield high product yields .
Industrial Production Methods: Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactors has been explored to enhance efficiency and scalability. Green chemistry approaches, such as the use of nonhazardous solvents and microwave irradiation, are also being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Imidazole derivative 11 can undergo various types of chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazole amines.
Substitution: Substituted imidazoles with various functional groups.
Scientific Research Applications
Imidazole derivative 11 has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Plays a role in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of materials such as ionic liquids and N-heterocyclic carbenes.
Mechanism of Action
The mechanism of action of imidazole derivative 11 involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit the enzyme cytochrome P450 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cells. This inhibition disrupts the fungal cell membrane, leading to cell death . Additionally, imidazole derivatives can form hydrogen bonds and van der Waals interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Imidazole derivative 11 can be compared with other similar compounds such as:
Histidine: An essential amino acid with an imidazole side chain.
Biotin: A vitamin that contains an imidazole ring.
Histamine: A biogenic amine derived from histidine with an imidazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit specific enzymes and interact with various biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H14N4O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[5-(1H-imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H14N4O3S2/c1-24-14-7-6-11(16-19-12-4-2-8-18-17(12)20-16)10-13(14)21-26(22,23)15-5-3-9-25-15/h2-10,21H,1H3,(H,18,19,20) |
InChI Key |
WCSLLVSWFDOVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC=N3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















